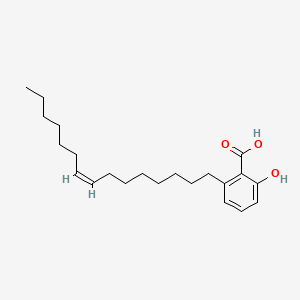

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22910-60-7 |

|---|---|

Molekularformel |

C22H34O3 |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

2-hydroxy-6-[(E)-pentadec-8-enyl]benzoic acid |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7+ |

InChI-Schlüssel |

YXHVCZZLWZYHSA-BQYQJAHWSA-N |

Isomerische SMILES |

CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Kanonische SMILES |

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Aussehen |

Solid powder |

melting_point |

45.3 - 48 °C |

Andere CAS-Nummern |

22910-60-7 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ginkgoic acid; AK-46666; AK46666; AK 46666; HY-N0077; HYN0077; HY N0077 |

Herkunft des Produkts |

United States |

Chemical Structure and Properties of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid

Executive Summary

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, commonly known as Anacardic Acid (15:1) or Ginkgolic Acid C15:1 , represents a critical scaffold in the study of epigenetic modulation and antimicrobial therapeutics. As a prominent alkenyl salicylic acid derivative found in Anacardium occidentale (Cashew) and Ginkgo biloba, it has transitioned from a botanical by-product to a lead compound for Histone Acetyltransferase (HAT) inhibition.

This guide provides a comprehensive technical analysis of the monoene congener (C15:1). Unlike the saturated (C15:0) or triene (C15:3) variants, the C15:1 isoform offers a unique balance of lipophilicity and oxidative stability, making it an ideal candidate for structure-activity relationship (SAR) studies in oncology and infectious disease research.

Chemical Architecture & Stereochemistry

Structural Analysis

The molecule consists of a salicylic acid core (2-hydroxybenzoic acid) substituted at the ortho position (C6) with a 15-carbon alkyl chain containing a single double bond at C8.

-

IUPAC Name: 2-Hydroxy-6-[(8Z)-pentadec-8-en-1-yl]benzoic acid[1][2]

-

CAS Number: 22910-60-7[3]

-

Molecular Formula: C₂₂H₃₄O₃

-

Molecular Weight: 346.51 g/mol

Stereochemistry

The natural product predominantly exists in the (Z)-configuration (cis) at the

Chemical Structure Visualization

The following diagram illustrates the connectivity and the critical Z-alkene motif.

Figure 1: Structural decomposition of Anacardic Acid (15:1) highlighting functional pharmacophores.

Physicochemical Profile

The amphipathic nature of the molecule dictates its solubility and bioavailability. The polar head group allows for hydrogen bonding and metal chelation, while the long non-polar tail drives membrane insertion.

| Property | Value / Description | Experimental Notes |

| Physical State | Low-melting solid or viscous oil | MP: 25–26°C. Often appears as a reddish-brown oil in crude extracts. |

| Lipophilicity (LogP) | ~7.6 – 8.0 | Highly lipophilic; requires DMSO or Ethanol for biological assays. |

| pKa (Acidic) | ~2.9 (COOH), ~13.4 (Phenolic OH) | The carboxylic acid is stronger than typical benzoic acids due to H-bonding. |

| Solubility | DMSO (>50 mg/mL), Ethanol, Chloroform | Insoluble in water (<1 µg/mL). Forms salts (anacardates) at alkaline pH. |

| UV Absorption | Characteristic of the salicylic acid chromophore. | |

| Stability | Sensitive to Decarboxylation | Heating >100°C converts it to Cardanol (decarboxylated derivative). |

Biological Mechanism of Action[4]

Epigenetic Modulation (HAT Inhibition)

Anacardic acid (15:1) is a potent, non-competitive inhibitor of histone acetyltransferases (HATs), specifically the p300/CBP and PCAF families.

-

Mechanism: It does not compete with the Acetyl-CoA binding site. Instead, the hydrophobic tail binds to a distinct allosteric pocket, inducing a conformational change that blocks substrate access.

SUMOylation Inhibition

Recent studies identify it as an inhibitor of the E1 SUMO-activating enzyme, preventing the formation of the E1-SUMO thioester intermediate. This pathway is critical in stress response and protein stability.

Mechanistic Pathway Diagram

Figure 2: Multi-target mechanism of action focusing on epigenetic and signaling modulation.

Experimental Protocols

Protocol A: Isolation from Cashew Nut Shell Liquid (CNSL)

Rationale: Natural CNSL contains a mixture of anacardic acids, cardols, and cardanols.[6] This protocol utilizes the acidity of the carboxylic group to selectively precipitate anacardic acid as a calcium salt, separating it from non-acidic phenols.

Reagents: Crude CNSL, Calcium Hydroxide (Ca(OH)₂), Ethanol, Hydrochloric Acid (HCl), Hexane.

-

Dissolution: Dissolve 50 g of crude CNSL in 200 mL of Ethanol (95%).

-

Precipitation: Add 25 g of Calcium Hydroxide slowly with stirring. Heat to 50°C for 3 hours. The reaction forms Calcium Anacardate , which precipitates out.

-

Filtration: Filter the precipitate and wash thoroughly with Ethanol to remove Cardol and Cardanol (which remain in the filtrate).

-

Acidification: Suspend the calcium salt in distilled water. Add 4N HCl dropwise with vigorous stirring until pH < 2. This regenerates the free acid.

-

Extraction: Extract the aqueous suspension with Hexane (3 x 100 mL).

-

Purification: Dry the Hexane layer over anhydrous Na₂SO₄ and evaporate in vacuo at <40°C .

-

Critical Control Point: Do not exceed 40°C during evaporation to prevent decarboxylation.

-

-

Chromatography: To isolate the C15:1 monoene specifically from the mixture (C15:0, C15:2, C15:3), use Silver Nitrate (AgNO₃) impregnated Silica Gel chromatography.[6] Elute with Hexane/Ethyl Acetate gradients. The interaction between Ag+ and the pi-electrons of the double bonds allows separation based on the degree of unsaturation.

Protocol B: Chemical Synthesis (Wittig Approach)

Rationale: Total synthesis allows for the production of pure C15:1 without the need for difficult chromatographic separation of congeners.

Core Steps:

-

Protection: Protect the hydroxyl and carboxyl groups of 2-hydroxy-6-methylbenzoic acid (or a related salicylate precursor).

-

Side Chain Extension: Brominate the benzylic position (C6-methyl) followed by conversion to a phosphonium salt.

-

Wittig Reaction: React the phosphonium salt with (Z)-8-tetradecenal . This installs the C15 chain with the correct alkene geometry.

-

Deprotection: Remove protecting groups (e.g., hydrolysis of esters) to yield the final product.

Therapeutic Potential & Applications[2][8][9][10]

Oncology

-

Radiosensitization: By inhibiting HATs, Anacardic Acid prevents the chromatin relaxation required for DNA double-strand break repair (DSB) following radiation therapy. This sensitizes resistant tumor cells to ionizing radiation.

-

Prostate & Breast Cancer: Inhibition of NF-κB signaling reduces the expression of metastatic factors like MMP-9 and VEGF.

Antimicrobial[11]

-

MRSA Activity: The C15:1 chain disrupts the bacterial membrane of Gram-positive bacteria. It is effective against Methicillin-Resistant Staphylococcus aureus (MRSA) with MIC values often < 10 µg/mL.

-

Synergy: Acts synergistically with conventional antibiotics (e.g., Methicillin) by increasing membrane permeability.

Metabolic Disorders

-

Xanthine Oxidase Inhibition: The compound inhibits xanthine oxidase, reducing uric acid production (potential for gout treatment) and superoxide radical generation.

References

-

Kubo, I., et al. (1993).[7] Cytotoxic and antioxidant activities of anacardic acids. Journal of Agricultural and Food Chemistry.

-

Sun, Y., et al. (2006). Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation. FEBS Letters. Retrieved from [Link]

-

Fukuda, I., et al. (2009). Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate.[3] Chemistry & Biology.

- Paramashivappa, R., et al. (2001). A simple and efficient method for the isolation of anacardic acid from cashew nut shell liquid (CNSL). Journal of Agricultural and Food Chemistry.

-

Satoh, M., et al. (2001). Synthesis of anacardic acids, 6-[8(Z),11(Z)-pentadecadienyl]salicylic acid and 6-[8(Z),11(Z),14-pentadecatrienyl]salicylic acid. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Sources

- 1. 2-hydroxy-6-((8Z,11Z)-pentadeca-8,11-dien-1-yl)benzoic acid | C22H32O3 | CID 11824131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Anacardic acid (FDB012091) - FooDB [foodb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anacardic acid | HAT inhibitor | Hello Bio [hellobio.com]

- 6. mdpi.com [mdpi.com]

- 7. Anacardic acids - Wikipedia [en.wikipedia.org]

histone acetyltransferase (HAT) inhibitory mechanism of anacardic acid C15:1

Topic: Histone Acetyltransferase (HAT) Inhibitory Mechanism of Anacardic Acid C15:1 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anacardic acid (AA), specifically the mono-unsaturated congener C15:1 (6-[8(Z)-pentadecenyl]salicylic acid), is a potent, naturally occurring inhibitor of the histone acetyltransferase (HAT) families p300/CBP and PCAF. Unlike many synthetic inhibitors that compete with the acetyl-CoA cofactor, AA C15:1 functions primarily through a non-competitive mechanism , leveraging its amphipathic structure to modulate the enzyme's catalytic domain. This guide details the chemical basis of this inhibition, the kinetic profile, and validated protocols for experimental verification.

Chemical & Structural Basis of Inhibition

The Molecule: Anacardic Acid C15:1

While "anacardic acid" often refers to a mixture extracted from Cashew Nut Shell Liquid (CNSL), the specific biological activity is heavily influenced by the alkyl side chain.[1]

-

IUPAC Name: 6-[(8Z)-pentadecen-1-yl]-2-hydroxybenzoic acid.

-

Structure: A salicylic acid head group (polar) attached to a 15-carbon mono-unsaturated alkyl chain (hydrophobic).

-

Role of the Tail (C15:1): The unsaturation at the C8 position (cis-double bond) introduces a "kink" in the hydrophobic tail. This affects lipid solubility and membrane permeability compared to the saturated (C15:0) or diene (C15:2) forms.[2] In the context of HAT inhibition, the tail acts as a hydrophobic anchor, stabilizing the molecule within the hydrophobic pockets of the HAT domain.

-

Role of the Head (Salicylate): The carboxyl and hydroxyl groups mimic the electronegative features of the peptide substrate or the pyrophosphate group of Acetyl-CoA, facilitating hydrogen bonding with residues in the HAT active site (e.g., Trp1436 and Tyr1467 in p300).

Selectivity Profile

AA C15:1 displays a distinct selectivity profile compared to other epigenetic modulators:

| Target Enzyme | Family | IC50 (Approx.)[1][2][3][4] | Mechanism |

| p300 / CBP | HAT (p300) | ~8.5 µM | Non-competitive |

| PCAF | HAT (GNAT) | ~5.0 µM | Non-competitive |

| Tip60 | HAT (MYST) | Variable* | Inhibitory (Sensitizes to radiation) |

| HDACs | Deacetylase | No Inhibition | N/A |

| Lipoxygenase | Oxidoreductase | ~6.8 µM | Competitive (Distinct from HAT mechanism) |

*> Note: While AA inhibits Tip60, its potency is generally lower than for p300/PCAF. The distinction between Competitive (LOX) and Non-competitive (HAT) mechanisms for the same molecule highlights the importance of the target's binding pocket architecture.

Mechanistic Action: The "Non-Competitive" Blockade

Kinetic Mechanism

Standard Michaelis-Menten kinetic analyses (Lineweaver-Burk plots) reveal that AA C15:1 inhibits p300 and PCAF non-competitively with respect to both the substrate (histone H3/H4) and the cofactor (Acetyl-CoA).

-

Implication: AA C15:1 does not merely compete for the active site. Instead, it likely binds to an allosteric site or the Enzyme-Substrate (ES) complex, inducing a conformational change that renders the catalytic site incompetent for acetyl transfer.

-

Structural Docking: Despite the kinetic classification of "non-competitive," molecular docking studies suggest the salicylate head group does interact near the Acetyl-CoA binding cleft (specifically the pantotheine tunnel). The "non-competitive" kinetics may arise because the long hydrophobic C15:1 tail locks the enzyme in a conformation that prevents product release or transition state formation, rather than simply blocking Acetyl-CoA entry.

Pathway Visualization

The following diagram illustrates the interference of AA C15:1 in the acetylation signaling pathway.

Caption: AA C15:1 binds to p300/PCAF (or the ES complex), preventing the catalytic transfer of the acetyl group to the histone tail, thereby silencing gene transcription.

Experimental Validation Protocols

To validate the inhibitory mechanism of AA C15:1, researchers should employ a dual-approach: in vitro enzymatic assays for kinetics and cell-based assays for physiological relevance.

Protocol A: In Vitro HAT Filter Binding Assay

This is the gold-standard method for determining IC50 and kinetic mode (non-competitive).

Reagents:

-

Purified Recombinant p300 or PCAF HAT domain.

-

Substrate: Core histones (HeLa extracted) or specific H3 peptides.

-

Cofactor: [3H]-Acetyl-CoA (0.5 µCi).

-

Inhibitor: Anacardic Acid C15:1 (dissolved in DMSO; Final DMSO < 1%).

Workflow:

-

Preparation: Incubate HAT enzyme (50 ng) with AA C15:1 (0.1 – 50 µM) in HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA) for 10 minutes at 30°C.

-

Initiation: Add core histones (1 µg) and [3H]-Acetyl-CoA.

-

Reaction: Incubate at 30°C for 10–20 minutes.

-

Termination: Spot reaction mixture onto P-81 phosphocellulose filter paper.

-

Washing: Wash filters 3x with 50 mM sodium carbonate buffer (pH 9.2) to remove unreacted [3H]-Acetyl-CoA.

-

Quantification: Dry filters and measure CPM (Counts Per Minute) in a liquid scintillation counter.

-

Analysis: Plot CPM vs. Log[AA] to determine IC50. Use Lineweaver-Burk plots (1/V vs 1/[S]) to confirm non-competitive inhibition (lines intersect on the X-axis).

Protocol B: Cell-Based Western Blot Validation

Demonstrates permeability and target engagement in a living system.

Workflow:

-

Cell Culture: Culture MCF-7 or HeLa cells to 70% confluence.

-

Treatment: Treat cells with AA C15:1 (10–50 µM) for 6–24 hours. Control: Vehicle (DMSO) and Positive Control (e.g., C646).

-

Acid Extraction: Harvest cells and perform acid extraction of histones (using 0.2 N HCl) to preserve basic histone proteins and modifications. Note: Standard RIPA lysis often results in poor histone recovery.

-

Western Blot:

-

Primary Ab: Anti-H3K9ac or Anti-H3K27ac (Marks of p300 activity).

-

Loading Control: Anti-Total H3 (Not Actin/Tubulin, as these are cytosolic).

-

-

Result: A dose-dependent decrease in Acetyl-H3 signal with constant Total H3 signal confirms HAT inhibition.

Experimental Workflow Diagram

Caption: Parallel workflows for establishing biochemical potency (In Vitro) and cellular efficacy (Cell-Based).

Therapeutic Implications & References

The inhibition of p300/PCAF by AA C15:1 has significant implications for diseases driven by hyper-acetylation and transcriptional dysregulation, particularly cancer and inflammation. By blocking the acetylation of Histone H3 (and non-histone targets like p53 and NF-κB), AA C15:1 promotes a repressive chromatin state and induces apoptosis in tumor cells.

References

-

Balasubramanyam, K., et al. (2003). "Small molecule modulators of histone acetyltransferase p300."[2][5] Journal of Biological Chemistry. This seminal paper established AA as a potent, specific HAT inhibitor and defined its non-competitive kinetic mechanism.

-

Sun, Y., et al. (2006). "Structure-activity relationships of anacardic acid derivatives as histone acetyltransferase inhibitors." Bioorganic & Medicinal Chemistry Letters. Explores how the C15 tail length and saturation affect potency.

-

Ghizzoni, M., et al. (2010). "Improved inhibition of the histone acetyltransferase PCAF by an anacardic acid derivative."[6] Bioorganic & Medicinal Chemistry. Discusses the binding model and synthetic derivatives.

-

Sung, B., et al. (2008). "Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB-regulated gene products."[2] Blood. Demonstrates the downstream anti-inflammatory effects of HAT inhibition.

Sources

- 1. Lipoxygenase inhibitory activity of anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved inhibition of the histone acetyltransferase PCAF by an anacardic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid in Cancer Research

Part 1: Executive Summary & Chemical Identity

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid , commonly referred to as Anacardic Acid 15:1 (Monoene) , is a phenolic lipid and a major bioactive constituent of Cashew Nut Shell Liquid (CNSL) from Anacardium occidentale. Unlike traditional chemotherapeutics that target DNA replication directly, this compound acts as a pan-epigenetic modulator and a signal transduction inhibitor .

Its primary utility in oncology stems from its ability to inhibit Histone Acetyltransferases (HATs), specifically p300 and PCAF, thereby remodeling chromatin structure to silence pro-survival genes. Furthermore, it exhibits pleiotropic effects by dampening NF-κB signaling and inhibiting angiogenesis via the Src/FAK/Rho pathway.

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | 2-Hydroxy-6-[(8Z)-pentadec-8-en-1-yl]benzoic acid |

| Common Name | Anacardic Acid 15:1; 6-Pentadecenylsalicylic acid |

| Molecular Formula | C₂₂H₃₄O₃ |

| Molecular Weight | 346.5 g/mol |

| Lipophilicity (LogP) | ~7.5 (Highly Lipophilic) |

| Solubility | Soluble in DMSO, Ethanol; Insoluble in water.[1] |

| Stability | Sensitive to oxidation (alkenyl chain); Store at -20°C under inert gas. |

Part 2: Mechanisms of Action (The Core)

The anticancer efficacy of Anacardic Acid 15:1 is not accidental but causal, driven by three distinct molecular pillars.

Epigenetic Reprogramming via HAT Inhibition

The salicylate head group of Anacardic Acid mimics the acetyl-CoA cofactor, allowing it to dock into the active site of HAT enzymes.

-

Target: p300/CBP and PCAF (p300/CBP-associated factor).

-

Mechanism: Non-competitive inhibition.[2]

-

Outcome: Hypoacetylation of histones (H3, H4) leads to heterochromatin formation. This suppresses the transcription of oncogenes dependent on open chromatin, such as those driven by NF-κB.

Angiogenesis Suppression (Src/FAK Axis)

Anacardic Acid 15:1 directly inhibits the kinase activity of Src and FAK (Focal Adhesion Kinase).

-

Causality: Inhibition of Src/FAK prevents the activation of RhoA-GTPase while inactivating Rac1 and Cdc42.[3]

-

Phenotype: This disrupts endothelial cell migration and tube formation, effectively starving the tumor of its vascular supply.

Chemosensitization via NF-κB

Tumors often develop resistance to agents like Doxorubicin by upregulating NF-κB. Anacardic Acid 15:1 blocks the phosphorylation of IκBα, preventing NF-κB nuclear translocation. This "unlocks" the apoptotic potential of standard chemotherapeutics.

Visualization: Molecular Signaling Pathway

Figure 1: Multi-target mechanism of Anacardic Acid 15:1 inhibiting HATs, Angiogenesis, and NF-κB.

Part 3: Experimental Protocols

Protocol A: Histone Acetyltransferase (HAT) Inhibition Assay

Purpose: To validate the epigenetic potency of Anacardic Acid 15:1 in a cell-free system.

Reagents:

-

Purified p300 or PCAF enzyme (recombinant).

-

Core Histones (substrate) isolated from HeLa cells.[4]

-

[³H]-Acetyl-CoA (cofactor).[4]

-

Anacardic Acid 15:1 (dissolved in DMSO).

Workflow:

-

Preparation: Dilute Anacardic Acid 15:1 to concentrations ranging from 1 µM to 100 µM. Ensure final DMSO concentration is <1%.

-

Incubation: Mix 800 ng of core histones, 5-15 ng of HAT enzyme (p300 or PCAF), and the test compound in HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

-

Reaction Start: Add [³H]-Acetyl-CoA (0.5 µCi) to initiate the reaction. Incubate at 30°C for 10 minutes.

-

Termination: Stop reaction by spotting the mixture onto P-81 phosphocellulose filter paper.

-

Washing: Wash filters 3x with 50 mM NaHCO₃ (pH 9.0) to remove unreacted Acetyl-CoA.

-

Quantification: Air dry filters and count CPM (Counts Per Minute) in a liquid scintillation counter.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Synergistic Cytotoxicity Assay (Chemosensitization)

Purpose: To demonstrate the ability of Anacardic Acid 15:1 to sensitize resistant cancer cells to Doxorubicin.

Workflow Visualization:

Figure 2: Sequential treatment workflow for evaluating chemosensitization.

Detailed Steps:

-

Seeding: Plate human breast cancer cells (e.g., MDA-MB-231) in 96-well plates. Allow attachment for 24h.

-

Pre-treatment: Treat cells with a sub-lethal dose of Anacardic Acid 15:1 (typically 5-10 µM) for 12 hours. Crucial: This pre-incubation allows time for HAT inhibition and NF-κB suppression to occur before the chemotherapy insult.

-

Co-treatment: Add Doxorubicin in a serial dilution gradient. Maintain Anacardic Acid presence.[1][2][3][5][6][7]

-

Assay: After 48h, assess viability using MTT or CellTiter-Glo.

-

Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 indicates synergism.

Part 4: Quantitative Data Summary

The following table summarizes key biological activities reported for Anacardic Acid 15:1 and its analogs in literature.

| Target / Model | Activity Type | Effective Concentration | Key Reference |

| p300 HAT | Inhibition (IC50) | ~8.5 µM | [1, 2] |

| PCAF HAT | Inhibition (IC50) | ~5.0 µM | [1, 2] |

| NF-κB | Inhibition | 10 - 25 µM | [3] |

| HUVEC Angiogenesis | Inhibition | 5 - 10 µM | [4] |

| Prostate Tumor (Xenograft) | Tumor Growth Delay | 2 mg/kg/day (s.c.) | [4] |

| Breast Cancer (MCF-7) | G1 Cell Cycle Arrest | 20 µM | [5] |

Part 5: Challenges & Future Outlook

Bioavailability: The long alkyl chain (C15) renders Anacardic Acid 15:1 highly lipophilic, leading to poor aqueous solubility and rapid protein binding in plasma.

-

Solution: Recent studies utilize liposomal encapsulation (e.g., loaded with mitoxantrone) to improve delivery and retention in the tumor microenvironment [6].

Selectivity: While potent, the salicylate core is promiscuous. Derivatives are being synthesized to improve specificity toward p300 over other HATs, reducing off-target effects.

Conclusion: Anacardic Acid 15:1 is a validated chemical probe for epigenetic research. Its ability to bridge chromatin remodeling with cytoplasmic signaling (NF-κB, Src) makes it a unique scaffold for developing multi-targeted anticancer therapies.

References

-

Balasubramanyam, K., et al. (2003). Small molecule modulators of histone acetyltransferase p300. Journal of Biological Chemistry, 278(21), 19134-19140. Link

-

Sung, B., et al. (2008).[8] Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis. Blood, 111(10), 4880-4891. Link

-

Sun, Y., et al. (2006). Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation.[9] FEBS Letters, 580(18), 4353-4356. Link

-

Luo, Y., et al. (2011). Anacardic acid (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway.[3][7] Journal of Pharmacology and Experimental Therapeutics, 339(2), 403-411.[3] Link

-

Schultz, D. J., et al. (2010). Anacardic acid inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation.[2][10] Molecular Cancer Therapeutics, 9(3), 594-605. Link

-

Legut, M., et al. (2014).[11] Anacardic acid enhances the anticancer activity of liposomal mitoxantrone towards melanoma cell lines – in vitro studies.[11][12] International Journal of Nanomedicine, 9, 653-668. Link

Sources

- 1. 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid | C22H30O3 | CID 5388781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anacardic acid (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by targeting Src/FAK/Rho GTPases signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of histone acetyltransferase activity by anacardic acid sensitizes tumor cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anacardic acid inhibits estrogen receptor alpha-DNA binding and reduces target gene transcription and breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. anacardic acid derivatives: Topics by Science.gov [science.gov]

- 12. Anacardic acid enhances the anticancer activity of liposomal mitoxantrone towards melanoma cell lines – in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Amphiphilic Salicylic Acid Derivatives

Prepared by: A Senior Application Scientist

Part 1: The Rationale - Beyond the API

Salicylic acid and its derivatives are renowned for their therapeutic activities, including analgesic, anti-inflammatory, and keratolytic effects.[1][2][3] However, their conjugation with hydrophobic moieties transforms them into amphiphilic molecules, opening a new frontier of applications in advanced drug delivery, nanotechnology, and material science.[4][5] These amphiphilic salicylic acid derivatives possess the ability to spontaneously self-assemble in aqueous media into ordered supramolecular structures, most commonly micelles.[5]

The stability, size, and functional efficacy of these assemblies are not governed by chance but by a precise and predictable set of thermodynamic laws. Understanding these thermodynamic properties—the "why" and "how" of their formation—is paramount for researchers, scientists, and drug development professionals. It allows for the rational design of molecules with tailored self-assembly characteristics, leading to optimized drug solubilization, controlled release profiles, and enhanced bioavailability.[6] This guide provides an in-depth exploration of the core thermodynamic principles and the authoritative experimental methodologies used to characterize these promising molecules.

Part 2: The Thermodynamic Landscape of Self-Assembly

The self-assembly of amphiphilic molecules in water is a spontaneous process (i.e., characterized by a negative Gibbs free energy change, ΔG) driven primarily by the hydrophobic effect .[7][8] When dissolved in water, the hydrophobic tails of the amphiphiles disrupt the highly ordered hydrogen-bonding network of water molecules, forcing them into an energetically unfavorable "cage-like" structure. This leads to a significant decrease in the system's entropy (disorder).

To maximize the overall entropy of the system, the hydrophobic tails aggregate, minimizing their contact with water. This sequestration of the nonpolar parts into the core of a micelle liberates the ordered water molecules, resulting in a large, positive change in entropy (+ΔS), which is the principal driving force for micellization.[9][10]

The key thermodynamic equation governing this process is:

ΔG_mic = ΔH_mic - TΔS_mic

Where:

-

ΔG_mic : The Gibbs free energy of micellization. A negative value indicates a spontaneous process.

-

ΔH_mic : The enthalpy of micellization. This term reflects the changes in bond energies during the process. It can be slightly positive (endothermic) or negative (exothermic) but is often small compared to the entropic term for entropically-driven self-assembly.[11]

-

TΔS_mic : The temperature-dependent entropic contribution. For classic hydrophobic-driven assembly, this term is large and positive, making ΔG_mic negative.[9]

A critical parameter in this landscape is the Critical Micelle Concentration (CMC) . The CMC is the specific concentration of an amphiphile at which the formation of micelles becomes significant and spontaneous.[12][13] Below the CMC, the molecules exist primarily as monomers. Above the CMC, the system is dominated by micelles in equilibrium with a relatively constant concentration of monomers. Therefore, determining the CMC is the first step in characterizing the thermodynamic profile of any amphiphilic derivative.

Part 3: Authoritative Methodologies for Thermodynamic Characterization

To dissect the thermodynamic contributions to self-assembly, several high-precision techniques are employed. The choice of method is dictated by the specific parameter being investigated and the need for direct versus indirect evidence.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC stands as a gold-standard technique because it provides a complete thermodynamic profile in a single experiment. It directly measures the heat change (enthalpy, ΔH) associated with a process, in this case, the demicellization of micelles upon dilution.[14] Unlike spectroscopic or surface tension methods that infer thermodynamic properties from a transition point (the CMC), ITC measures the energetic signature of the molecular interactions directly. This allows for the direct determination of ΔH_mic and the association constant (K), from which ΔG_mic and ΔS_mic can be calculated.

Experimental Workflow & Data Interpretation: The experiment is typically performed by titrating a concentrated solution of the amphiphilic salicylate (well above its CMC) into a calorimetric cell containing only the buffer (water).

-

Initial Injections: The injected micelles are diluted below the CMC, causing them to dissociate back into monomers. This process is associated with a specific heat change, which is the enthalpy of demicellization (-ΔH_mic). The ITC instrument measures this heat.

-

Saturation: As the concentration of monomers in the cell builds up and approaches the CMC, subsequent injections cause less and less demicellization.

-

Post-CMC: Once the concentration in the cell exceeds the CMC, the injected solution is simply diluting already-formed micelles, and the only heat change observed is the small heat of dilution.

The resulting thermogram is a plot of heat change per injection versus the total concentration in the cell. The steep transition in this plot corresponds to the CMC, and the magnitude of the heat change before the transition corresponds to the ΔH_mic.[15]

Trustworthiness & Self-Validation: The protocol's integrity is ensured by running a control experiment where the concentrated amphiphile solution is titrated into an identical solution already at the final concentration (above the CMC). The small heat changes observed in this control represent the heat of dilution, which must be subtracted from the primary experimental data for accurate determination of ΔH_mic.[16]

dot

Caption: Workflow for Thermodynamic Characterization using ITC.

Surface Tensiometry

Expertise & Causality: This is the classic and most direct method for determining the CMC.[12] Amphiphilic molecules preferentially adsorb at the air-water interface, orienting their hydrophobic tails away from the water, which reduces the surface tension of the solution. As the bulk concentration increases, the interface becomes saturated with monomers. At the point of saturation, any further addition of amphiphiles results in the formation of micelles in the bulk, as this is now the thermodynamically most favorable way to sequester the hydrophobic tails.[13] Consequently, the surface tension remains relatively constant above the CMC.

Experimental Workflow & Data Interpretation: A series of solutions with increasing concentrations of the amphiphilic salicylate are prepared. The surface tension of each solution is measured using a tensiometer (e.g., via the du Noüy ring or Wilhelmy plate method). The data is then plotted as surface tension versus the logarithm of the concentration. The resulting plot typically shows two linear regions. The intersection of the regression lines through these two regions provides a precise value for the CMC.[13]

Part 4: Data Synthesis and The Thermodynamic Profile

By combining data from these techniques, a complete thermodynamic profile of an amphiphilic salicylic acid derivative can be constructed.

| Parameter | Symbol | How it's Determined | Significance |

| Critical Micelle Conc. | CMC | Breakpoint in Surface Tension vs. log[C] plot; Inflection point in ITC data.[13] | The operational concentration threshold for self-assembly and micelle-based applications. |

| Gibbs Free Energy | ΔG_mic | Calculated from the CMC using: ΔG_mic ≈ RT ln(CMC). (CMC in mole fraction units) | Indicates the spontaneity of micellization. Must be negative for assembly to occur. |

| Enthalpy | ΔH_mic | Directly measured by ITC as the heat of demicellization.[14] | Reveals the nature of intermolecular forces. A small or positive value suggests the process is not driven by favorable bond formation. |

| Entropy | ΔS_mic | Calculated using the Gibbs equation: ΔS_mic = (ΔH_mic - ΔG_mic) / T | Quantifies the change in disorder. A large, positive value is the hallmark of the hydrophobic effect.[9] |

Interpreting the Profile: For most amphiphilic systems at room temperature, micellization is entropically driven. This is characterized by a large positive TΔS term that overcomes a small and often positive (endothermic) ΔH term, resulting in a negative ΔG. This thermodynamic signature confirms that the sequestration of hydrophobic tails from water is the dominant force behind self-assembly.[10]

dot

Caption: The Thermodynamic Relationship Driving Self-Assembly.

Part 5: Structure-Property Relationships

The true power of thermodynamic analysis lies in establishing structure-property relationships. By systematically modifying the chemical structure of the amphiphilic salicylate, one can tune its thermodynamic profile:

-

Hydrophobic Tail Length: Increasing the length of the alkyl chain generally leads to a lower CMC. A longer chain has a larger unfavorable interaction with water, thus promoting aggregation at lower concentrations.

-

Headgroup Modifications: Changes to the salicylic acid headgroup (e.g., esterification, amidation) can alter its polarity, size, and charge.[17][18] This can impact how closely the molecules can pack, affecting both the enthalpic and entropic contributions to micellization.

-

Introduction of Halogens: Adding electronegative atoms like fluorine or chlorine can alter the electronic properties and hydrophobicity, influencing intermolecular interactions and, consequently, the thermodynamic parameters.[19]

Part 6: Conclusion

The transformation of salicylic acid into an amphiphilic derivative is a gateway to creating sophisticated, self-assembling systems for advanced applications. A thorough understanding of the thermodynamic properties underpinning their assembly is not merely academic; it is a critical and predictive tool in the rational design of functional nanomaterials. Methodologies like Isothermal Titration Calorimetry and Surface Tensiometry provide the robust, quantitative data required to build a complete thermodynamic profile. By correlating these parameters with molecular structure, scientists can precisely engineer the next generation of salicylate-based delivery systems and smart materials.

Appendix: Detailed Experimental Protocols

Protocol 1: CMC and ΔH_mic Determination by Isothermal Titration Calorimetry (ITC)

-

Reagent Preparation:

-

Prepare a stock solution of the amphiphilic salicylic acid derivative in the desired buffer (e.g., ultrapure water, PBS) at a concentration estimated to be at least 10-20 times the expected CMC.

-

Degas both the stock solution and the buffer for 10-15 minutes to prevent bubble formation in the calorimeter.

-

Allow both solutions to reach thermal equilibrium at the desired experimental temperature (e.g., 25 °C).

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and reference cell of the ITC instrument with buffer.

-

Load the buffer into the 200-400 µL sample cell.

-

Carefully load the amphiphile stock solution into the injection syringe (typically 40-100 µL), ensuring no air bubbles are present.

-

-

Experimental Run:

-

Set the experimental temperature, stirring speed (e.g., 750 rpm), and injection parameters. A typical injection scheme would be an initial 0.5 µL injection followed by 19-28 injections of 1-2 µL each, with a 150-180 second spacing between injections to allow for re-equilibration.

-

Allow the baseline to stabilize for at least 10 minutes before starting the titration.

-

Execute the titration run.

-

-

Data Analysis:

-

Integrate the raw heat-flow peaks for each injection to obtain the heat change per injection (ΔH).

-

Plot the integrated heat (in kcal/mol) against the total molar concentration of the amphiphile in the cell.

-

Fit the resulting sigmoidal curve using a micelle formation/dissociation model available in the instrument's analysis software. The model will yield the CMC and the enthalpy of micellization (ΔH_mic).

-

Protocol 2: CMC Determination by Surface Tensiometry (du Noüy Ring Method)

-

Solution Preparation:

-

Prepare a high-concentration stock solution of the amphiphilic salicylic acid derivative in ultrapure water.

-

Create a series of at least 10-12 dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC. The dilutions should be spaced logarithmically.

-

-

Instrument Setup and Calibration:

-

Clean the platinum du Noüy ring meticulously, typically by flaming it to red heat to burn off any organic contaminants.

-

Calibrate the tensiometer with ultrapure water (known surface tension of ~72.8 mN/m at 20 °C).

-

-

Measurement:

-

Starting with the most dilute solution to minimize cross-contamination, pour the solution into the sample vessel.

-

Measure the surface tension. Ensure the ring is properly positioned at the interface before pulling it through. Record at least three stable readings and take the average.

-

Thoroughly rinse the sample vessel and the ring with ultrapure water and then with the next solution in the series before proceeding. Repeat for all concentrations.

-

-

Data Analysis:

-

Plot the average surface tension (in mN/m) on the y-axis against the logarithm of the concentration on the x-axis.

-

Identify the two distinct linear regions in the plot.

-

Perform a linear regression on the data points in each region.

-

The x-coordinate of the intersection point of these two lines is the Critical Micelle Concentration (CMC).

-

References

- The Essence of Analgesia and Analgesics. (2010). Cambridge University Press.

- Rodríguez, G., et al. (2004). Hydrophilic polymer drug from a derivative of salicylic acid: synthesis, controlled release studies and biological behavior. Macromolecular bioscience, 4(6), 579-86.

- Salicylic acid. Wikipedia.

- Synthesis of new derivatives of salicylic acid with potential bioactivity. (n.d.). Sociedad Química de México.

- Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials. RSC Advances.

- Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evalu

- Pharmaceutical Chemistry Synthesis of salicylic acid. (n.d.). SlideShare.

- Thermodynamic insights into the entropically driven self-assembly of amphiphilic dyes in water. (2019).

- Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. (n.d.).

- Thermodynamics of self-assembly. (2016).

- Salicylates and their Spectrum of Activity. (n.d.). Bentham Science.

- Schmeltzer, R. C., et al. (2005). Development and cytotoxicity screening of poly(anhydride esters) of salicylate derivatives.

- Critical micelle concentration (CMC) for different surfactants in aqueous solutions.

- Thermodynamic insights into the entropically driven self-assembly of amphiphilic dyes in w

- Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine-Salicylic Acid Case Study. (2020). University of Limerick.

- Critical Micelle Concentr

- Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Pavel Mader, University of Chemistry and Technology, Prague.

- Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods. (2023).

- Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. (n.d.).

- Isothermal titration calorimetry with micelles. (n.d.). CORE.

- Critical micelle concentration (CMC)

- Amphiphiles Self-Assembly: Basic Concepts and Future Perspectives of Supramolecular Approaches. (2016).

- A Source of Systematic Errors in the Determination of Critical Micelle Concentration and Micellization Enthalpy by Graphical Methods in Isothermal Titr

- Thermodynamics of Phospholipid Self-Assembly. (n.d.). Max Planck Institute.

Sources

- 1. Topical salicylates (Chapter 103) - The Essence of Analgesia and Analgesics [cambridge.org]

- 2. Salicylic acid - Wikipedia [en.wikipedia.org]

- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 4. Hydrophilic polymer drug from a derivative of salicylic acid: synthesis, controlled release studies and biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.mpg.de [pure.mpg.de]

- 9. Thermodynamic insights into the entropically driven self-assembly of amphiphilic dyes in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermodynamic insights into the entropically driven self-assembly of amphiphilic dyes in water - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pure.ul.ie [pure.ul.ie]

- 12. nanoscience.com [nanoscience.com]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 14. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. schenautomacao.com.br [schenautomacao.com.br]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Role of 2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic Acid in p300/CBP Inhibition: A Technical Guide

Introduction: The Epigenetic Gatekeepers - p300/CBP

In the intricate landscape of gene regulation, the homologous proteins p300 (E1A binding protein p300) and CREB-binding protein (CBP) function as critical transcriptional co-activators.[1][2] These proteins are lysine acetyltransferases (KATs), often referred to as histone acetyltransferases (HATs), that play a pivotal role in modulating chromatin structure and the activity of a plethora of transcription factors.[1][3] By catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone tails and other non-histone proteins, p300/CBP neutralize the positive charge of lysine, thereby weakening the interaction between histones and DNA.[4] This "loosening" of chromatin architecture, or euchromatin formation, renders the DNA more accessible to the transcriptional machinery, leading to enhanced gene expression.[4]

The functional repertoire of p300/CBP is vast, encompassing the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[1] Their involvement in numerous signaling pathways, including Wnt/β-catenin, p53, and NF-κB, underscores their importance in maintaining cellular homeostasis.[4] Consequently, the dysregulation of p300/CBP activity has been implicated in the pathogenesis of various diseases, most notably cancer, where their aberrant function can drive oncogenic transcriptional programs.[4][5][6] This has positioned p300/CBP as a compelling therapeutic target for the development of novel anti-cancer agents.[5][6][7]

Anacardic Acid: A Natural Product Inhibitor of p300/CBP

2-Hydroxy-6-(pentadec-8-en-1-yl)benzoic acid, commonly known as anacardic acid, is a natural product derived from cashew nut shell liquid.[8] It has been identified as a potent inhibitor of the histone acetyltransferase activity of p300 and the p300/CBP-associated factor (PCAF).[8][9] Anacardic acid exhibits non-competitive inhibition of p300/CBP, suggesting that it does not directly compete with the acetyl-CoA substrate for binding to the active site.[9][10]

Mechanism of p300/CBP Inhibition by Anacardic Acid

The precise molecular mechanism by which anacardic acid exerts its inhibitory effect on p300/CBP is an area of active investigation. As a non-competitive inhibitor, it is postulated to bind to a site on the enzyme distinct from the acetyl-CoA binding pocket, inducing a conformational change that reduces the catalytic efficiency of the enzyme.

Molecular docking and dynamics simulation studies have provided insights into the potential binding mode of anacardic acid within the p300 HAT domain. These computational analyses suggest that anacardic acid can form intermolecular interactions with key amino acid residues within the catalytic site, such as Trp1436 and Tyr1467.[11] The long alkyl chain of anacardic acid is also thought to play a role in its interaction with the enzyme.[11]

One of the well-documented downstream effects of p300/CBP inhibition by anacardic acid is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13][14] p300/CBP are known to acetylate the p65 subunit of NF-κB, a modification that enhances its transcriptional activity. By inhibiting p300/CBP, anacardic acid prevents p65 acetylation, leading to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.[13][14] The critical role of p300 in this process is underscored by the observation that the depletion of p300 abrogates the suppressive effect of anacardic acid on NF-κB activation.[13]

The following diagram illustrates the central role of p300/CBP in histone acetylation and NF-κB activation, and the inhibitory effect of anacardic acid.

Caption: p300/CBP-mediated acetylation and its inhibition by anacardic acid.

Quantitative Analysis of p300/CBP Inhibition by Anacardic Acid

The inhibitory potency of anacardic acid against p300/CBP and related histone acetyltransferases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor.

| Target Enzyme | Inhibitor | IC50 Value | Assay Type | Reference |

| p300 | Anacardic Acid | ~8.5 µM | Histone Acetyltransferase (HAT) Assay | [9] |

| PCAF | Anacardic Acid | ~5.0 µM | Histone Acetyltransferase (HAT) Assay | [9] |

Experimental Protocols for Studying p300/CBP Inhibition

The investigation of p300/CBP inhibition by compounds such as anacardic acid relies on a combination of in vitro biochemical assays and cell-based methodologies. Below are detailed protocols for two fundamental techniques: the Histone Acetyltransferase (HAT) Activity Assay and the Chromatin Immunoprecipitation (ChIP) Assay.

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of anacardic acid on p300/CBP activity and its downstream cellular effects.

Caption: Workflow for evaluating p300/CBP inhibitors.

Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to measure the HAT activity of p300 in the presence of an inhibitor.[15]

Materials:

-

Recombinant p300 enzyme

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

Anacardic acid (or other inhibitors) dissolved in DMSO

-

HAT Assay Buffer

-

Developing solution (containing a probe that reacts with the product CoA-SH to generate a fluorescent signal)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a dilution series of anacardic acid in HAT Assay Buffer. Include a vehicle control (DMSO).

-

Dilute the recombinant p300 enzyme and histone peptide substrate in HAT Assay Buffer to the desired working concentrations.

-

Prepare the Acetyl-CoA solution in HAT Assay Buffer.

-

-

Reaction Setup:

-

To the wells of a 96-well plate, add:

-

HAT Assay Buffer

-

Diluted anacardic acid or vehicle control

-

Diluted p300 enzyme

-

-

Mix gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the histone peptide substrate to all wells.

-

Initiate the HAT reaction by adding the Acetyl-CoA solution to all wells.

-

-

Incubation:

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction by adding the developing solution to each well.

-

Incubate the plate in the dark for 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of anacardic acid relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps for performing a ChIP assay to investigate the effect of anacardic acid on the association of p300 with specific gene promoters and the level of histone acetylation at these sites.[16][17][18][19][20]

Materials:

-

Cells treated with anacardic acid or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication buffer

-

Sonicator

-

Antibody against p300 or acetylated histones (e.g., anti-H3K27ac)

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cross-linking and Cell Lysis:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in sonication buffer.

-

Sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for p300 or the histone modification of interest (e.g., H3K27ac). Use a normal IgG as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known p300 target genes.

-

Analyze the enrichment of the target DNA in the p300 or acetylated histone IP samples relative to the IgG control.

-

Therapeutic Implications and Future Directions

The inhibition of p300/CBP represents a promising strategy for cancer therapy. By disrupting the oncogenic transcriptional programs driven by these co-activators, inhibitors like anacardic acid can induce cancer cell growth inhibition and apoptosis.[5][6] The development of more potent and selective p300/CBP inhibitors is an active area of research in drug discovery.[5][7] Future studies will likely focus on elucidating the detailed structural basis of inhibition by compounds like anacardic acid to guide the design of next-generation therapeutics. Furthermore, exploring the synergistic effects of p300/CBP inhibitors in combination with other anti-cancer agents holds great promise for improving treatment outcomes.[5]

References

- Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics.

- CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. OncLive.

- Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer cell lines. Johns Hopkins University.

- Targeting CBP and p300: Emerging Anticancer Agents. MDPI.

- Anacardic acid | Post-translational Modific

- Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. NCBI.

- Potential Biological Applications of Bio-Based Anacardic Acids and Their Deriv

- Therapeutic Targeting of the CBP/p300 Bromodomain Blocks the Growth of Castration-Resistant Prost

- Protein Lysine Acetylation by p300/CBP.

- Histone Acetyltransferase Inhibitor Anacardic Acid Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development. PMC.

- HAT Inhibitor Screening Assay Kit. Cayman Chemical.

- ab239713 Histone Acetyltransferase (HAT) Activity Assay Kit (Fluorometric, Histone H4). Abcam.

- Synthesis of benzamides related to anacardic acid and their histone acetyltransferase (H

- Histone Acetyltransferase (HAT)

- (PDF) Evaluation of binding affinities of anacardic acid and D-12 molecules in the active site of p300 HAT enzyme from Molecular docking and Molecular dynamics simulation analysis.

- Dysregulation of the p300/CBP histone acetyltransferases in human cancer. PMC - NIH.

- Anacardic acid (6-nonadecyl salicylic acid)

- Anacardic Acid p300/CBP inhibitor. Selleck Chemicals.

- Colorimetric Histone Acetyltransferase Activity Assay (H

- Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples. Journal of Visualized Experiments.

- Chromatin Immunoprecipitation (ChIP) Protocol.

- Chromatin Immunoprecipitation ChIP Assay Protocol V.4. protocols.io.

- Chromatin Immunoprecipit

- inhibition of p300 by curcumin, garcinol, and anacardic acid, analyzed for the substrate/product peptides (A) and accoa/coa (b).

- Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues.

- chromatin-immunoprecipitation-chip-protocol.pdf. Rockland Immunochemicals.

- Anacardic acid (6-nonadecyl salicylic acid)

- Histone acetyltransferase p300 is induced by p38MAPK after photodynamic therapy: the therapeutic response is increased by the p300H

- Anacardic acid | Histone Acetyltransferases. Tocris Bioscience.

- Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues. PMC.

Sources

- 1. Dysregulation of the p300/CBP histone acetyltransferases in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. onclive.com [onclive.com]

- 8. selleckchem.com [selleckchem.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Histone Acetyltransferase Inhibitor Anacardic Acid Causes Changes in Global Gene Expression during In Vitro Plasmodium falciparum Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-kappaB-regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-kappaBalpha kinase, leading to potentiation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. protocols.io [protocols.io]

- 19. rndsystems.com [rndsystems.com]

- 20. rockland.com [rockland.com]

Unsaturated Anacardic Acids: A Technical Guide to Their Antimicrobial Mechanisms of Action

An in-depth technical guide

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents with unconventional mechanisms of action. Anacardic acids, a class of phenolic lipids derived from the nutshell liquid of Anacardium occidentale (cashew), have emerged as potent antimicrobial compounds, particularly against a spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] This guide provides a detailed technical overview of the multifaceted antimicrobial mechanisms of unsaturated anacardic acids. The primary mode of action is a rapid, biophysical disruption of the bacterial cytoplasmic membrane, acting as a surfactant to compromise membrane integrity and dissipate critical electrochemical gradients.[3][4] Beyond this direct bactericidal effect, anacardic acids exhibit secondary mechanisms, including the inhibition of key metabolic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and interference with bacterial biofilm formation.[5][6][7] The degree of unsaturation in the C15 alkyl side chain is a critical determinant of potency, enhancing the ability to perturb the lipid bilayer.[4][5] This document synthesizes current research, presents detailed experimental protocols for mechanism-of-action studies, and outlines the therapeutic potential of these natural compounds for researchers, scientists, and drug development professionals.

The Molecular Basis of Anacardic Acid Bioactivity

Anacardic acids are derivatives of salicylic acid distinguished by a long alkyl chain at the C6 position, which typically consists of 15 carbons with varying degrees of unsaturation (monoene, diene, and triene).[8] This amphipathic structure—a hydrophilic salicylic acid head and a hydrophobic alkyl tail—is fundamental to its biological activity.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of anacardic acids is intrinsically linked to their chemical structure.

-

The Alkyl Side Chain: The length and saturation of the alkyl chain are paramount. The C15 chain is common, and its potency is significantly influenced by the number of double bonds. Increased unsaturation generally correlates with stronger antimicrobial activity, a phenomenon attributed to altered hydrophobicity and geometric shape, which enhances insertion into and disruption of the bacterial membrane.[3][9] While not always essential, unsaturation is associated with increased activity against both Gram-positive and some Gram-negative bacteria.[4][9][10]

-

The Salicylic Acid Moiety: The carboxylic acid and phenolic hydroxyl groups on the aromatic ring are crucial for activity. The carboxyl group, in particular, is thought to be a key interacting moiety at the membrane surface and a complementary group for binding to enzyme active sites.[11]

Primary Mechanism: Biophysical Disruption of the Bacterial Membrane

The principal and most immediate antimicrobial action of unsaturated anacardic acids is the physical disruption of the bacterial cell membrane.[3] This mechanism is advantageous as it is less susceptible to the development of resistance compared to mechanisms that target specific enzymes, which can be altered through mutation.

Anacardic acids function as surfactants; their hydrophobic tails insert into the lipid bilayer of the bacterial membrane, while the hydrophilic heads remain at the surface. This intercalation disrupts the ordered structure of the membrane phospholipids, leading to increased fluidity, the formation of transient pores or channels, and a loss of barrier function.[4][9] The consequences are catastrophic for the bacterium and include:

-

Loss of Membrane Integrity: Uncontrolled leakage of intracellular components, such as ions (K+), ATP, and nucleic acids.[12]

-

Dissipation of Membrane Potential: Disruption of the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility.

This direct membrane damage is the primary cause of the rapid bactericidal effect observed, particularly against Gram-positive bacteria whose membranes are more exposed.[10][13]

Diagram 1: Proposed Mechanism of Membrane Disruption

Caption: Proposed mechanism of membrane disruption by unsaturated anacardic acids.

Experimental Protocol 1: Bacterial Membrane Permeability Assay

This protocol uses dual fluorescent staining with SYTO 9 and propidium iodide (PI) to assess membrane integrity via flow cytometry or fluorescence microscopy. The rationale is based on differential dye permeability: SYTO 9 is membrane-permeant and stains all bacterial cells green, while PI only enters cells with compromised membranes, binding to DNA and fluorescing red.[14][15]

Methodology:

-

Bacterial Culture Preparation:

-

Inoculate a suitable broth (e.g., Tryptic Soy Broth) with the target bacterium (e.g., Staphylococcus aureus).

-

Incubate at 37°C with agitation until the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6) is reached. This ensures a metabolically active and uniform population.

-

Harvest cells by centrifugation (5000 x g, 10 min, 4°C).

-

Wash the pellet twice with a sterile, non-fluorescent buffer (e.g., phosphate-buffered saline, PBS) to remove residual media.

-

Resuspend the final pellet in PBS to an OD600 of 0.1.

-

-

Treatment with Anacardic Acid:

-

In microcentrifuge tubes or a 96-well plate, add 100 µL of the bacterial suspension.

-

Add anacardic acid (dissolved in a suitable vehicle like DMSO, ensuring the final vehicle concentration is non-bactericidal, typically <1%) to achieve final concentrations ranging from 0.5x to 4x the predetermined MIC.

-

Include a vehicle-only negative control and a positive control known to disrupt membranes (e.g., 70% isopropanol).

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature, protected from light.

-

-

Fluorescent Staining:

-

Prepare a staining solution containing SYTO 9 (final concentration ~5 µM) and propidium iodide (final concentration ~30 µM) in PBS, as recommended by manufacturer protocols (e.g., LIVE/DEAD™ BacLight™ Kit).[15]

-

Add an equal volume of the staining solution to each bacterial suspension.

-

Incubate for 15 minutes at room temperature in the dark to allow for dye penetration and binding.

-

-

Data Acquisition and Analysis:

-

Flow Cytometry: Analyze samples on a flow cytometer equipped with appropriate lasers (e.g., 488 nm excitation). Collect fluorescence data in the green (e.g., 530/30 nm filter) and red (e.g., 610/20 nm filter) channels. Gate on the bacterial population based on forward and side scatter. Quantify the percentage of green (live, intact membrane) versus red (dead, compromised membrane) cells.

-

Fluorescence Microscopy: Place a small aliquot of the stained suspension on a microscope slide. Observe using a fluorescence microscope with appropriate filter sets for green and red fluorescence. Capture images to visualize the shift from a predominantly green population in the control to a red population in treated samples.

-

Secondary Mechanisms: Intracellular and Community-Level Targeting

While membrane disruption is the primary bactericidal action, unsaturated anacardic acids also interfere with specific cellular processes, contributing to their overall antimicrobial profile.

Inhibition of Key Metabolic Enzymes

Anacardic acids have been identified as inhibitors of several bacterial enzymes. A notable target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a crucial enzyme in the glycolytic pathway.[6][7]

-

Causality: GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a key energy-yielding step in glycolysis. By inhibiting GAPDH, anacardic acids disrupt the central carbon metabolism, leading to ATP depletion and metabolic arrest. This inhibition has been shown to be non-competitive or uncompetitive, suggesting anacardic acid binds to a site other than the active site, potentially an allosteric site or the enzyme-substrate complex.[6][7]

Diagram 2: Inhibition of Glycolysis via GAPDH

Caption: Anacardic acid inhibits the glycolytic enzyme GAPDH, blocking energy production.

Experimental Protocol 2: GAPDH Enzymatic Activity and Inhibition Assay

This protocol measures GAPDH activity by spectrophotometrically monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[7]

Methodology:

-

Enzyme and Reagent Preparation:

-

Obtain purified bacterial GAPDH (commercially or through recombinant expression).

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, 2 mM EDTA, pH 8.5).

-

Prepare stock solutions of substrates and cofactors: NAD+, glyceraldehyde-3-phosphate (G3P), and inorganic phosphate (Pi).

-

Prepare a stock solution of anacardic acid in DMSO.

-

-

Assay Procedure:

-

Set up reactions in a UV-transparent 96-well plate or cuvettes.

-

To each well, add the reaction buffer, a fixed concentration of GAPDH enzyme (e.g., 0.1 µM), NAD+ (e.g., 2 mM), and Pi (e.g., 50 mM).

-

Add varying concentrations of anacardic acid or vehicle (DMSO) for the control. Pre-incubate the enzyme with the inhibitor for 5-10 minutes at 25°C to allow for binding.

-

Initiate the reaction by adding the substrate, G3P (e.g., 5 mM).

-

-

Data Acquisition and Analysis:

-

Immediately begin monitoring the absorbance at 340 nm using a spectrophotometer or plate reader at 25°C. Record readings every 30 seconds for 5-10 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the anacardic acid concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Interference with Biofilm Formation

Bacterial biofilms are structured communities encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers high tolerance to conventional antibiotics. Anacardic acids have demonstrated significant activity in preventing the formation of biofilms, particularly those of Streptococcus mutans and Staphylococcus aureus.[5][16][17]

The mechanism likely involves:

-

Inhibition of Initial Attachment: The surfactant properties of anacardic acids may alter bacterial surface properties, hindering their ability to adhere to surfaces.

-

Suppression of Metabolism: By targeting metabolic pathways, anacardic acids can reduce the metabolic activity required for robust biofilm growth and EPS production.[5]

-

Interference with Quorum Sensing: Some evidence suggests anacardic acids can interfere with the cell-to-cell signaling systems that regulate biofilm formation.[1][5][18]

It is important to note that while highly effective at inhibiting biofilm formation, anacardic acids are less potent against pre-formed, mature biofilms.[16][17]

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Anacardic Acids

| Anacardic Acid Type | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Natural Mixture (Unsaturated) | S. mutans (ATCC 25175) | ~5 | - | [3] |

| Anacardic Acid (15:3) | S. aureus (ATCC 12598) | ~2 | - | [3] |

| Anacardic Acid (15:1) | S. mutans | 3.31 | 6.25 | [3] |

| Anacardic Acid (15:2) | S. mutans | >6.25 | >6.25 | [3] |

| Anacardic Acid (15:3) | S. mutans | 6.25 | 6.25 | [3] |

| Anacardic Acid (from nanoformulation) | S. mutans UA159 | 0.36 | 0.36 | [16][17] |

| Anacardic Acid | S. mutans UA159 | 0.48 | 2.11 | [19] |

| Natural Mixture (Unsaturated) | S. aureus | 78.125 | - | [2] |

| Natural Mixture (Unsaturated) | E. coli | 78.125 | - | [2] |

Synergistic Potential and Future Directions

An important area of investigation is the synergistic interaction between anacardic acids and conventional antibiotics. Studies have shown that anacardic acids can significantly enhance the activity of methicillin against methicillin-resistant Staphylococcus aureus (MRSA).[4][9] The proposed rationale is that by disrupting the membrane, anacardic acid increases the permeability of the cell to the antibiotic, allowing it to reach its intracellular target more effectively.

Challenges such as poor water solubility and stability have limited the clinical translation of anacardic acids.[5] However, modern formulation strategies, especially nano-encapsulation (e.g., in zein nanoparticles or solid lipid nanoparticles), have shown great promise in overcoming these hurdles.[1][16][18] Nanoformulations can improve solubility, protect the compound from degradation, and facilitate targeted delivery, thereby enhancing therapeutic efficacy and potential for clinical application.[1][18]

Diagram 3: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

-

Muroi, H., & Kubo, I. (1996). Antibacterial activity of anacardic acids and their derivatives. Journal of Agricultural and Food Chemistry, 44(1), 46-49. [Link]

-

Al-Wasaby, S. A., et al. (2025). Anacardic acid as a promising natural antimicrobial agent: Mechanisms of action, biofilm inhibition, and advances in nano-encapsulation for enhanced therapeutic efficacy. Fitoterapia, 203, 106951. [Link]

-

Hollands, A., et al. (2016). Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity. The Journal of Immunology, 197(11), 4365-4373. [Link]

-

Gómez, S., et al. (2019). The Antimicrobials Anacardic Acid and Curcumin Are Not-Competitive Inhibitors of Gram-Positive Bacterial Pathogenic Glyceraldehyde-3-Phosphate Dehydrogenase by a Mechanism Unrelated to Human C5a Anaphylatoxin Binding. Frontiers in Microbiology, 10, 326. [Link]

-

Geddes, B. A., et al. (1969). Antimicrobial effects of anacardic acids. Canadian Journal of Microbiology, 15(10), 1219-1223. [Link]

-

Gómez, S., et al. (2019). The Antimicrobials Anacardic Acid and Curcumin Are Not-Competitive Inhibitors of Gram-Positive Bacterial Pathogenic Glyceraldehyde-3-Phosphate Dehydrogenase... Frontiers in Microbiology, 10. [Link]

-

Verma, A., et al. (2025). Exploring the Potential of Anacardic Acid, its Natural and Synthetic Analogues, and Nanoformulations as a Potential Antibacterial Agent, including Multidrug-Resistant Bacteria: A Comprehensive Review. Current Pharmaceutical Design. [Link]

-

Lima, J. P. M., et al. (2020). Antimicrobial effect of anacardic acid–loaded zein nanoparticles loaded on Streptococcus mutans biofilms. Applied Nanoscience, 10, 4757-4765. [Link]

-

Kubo, I., Nihei, K. I., & Tsujimoto, K. (2003). Antibacterial action of anacardic acids against methicillin resistant Staphylococcus aureus (MRSA). Journal of Agricultural and Food Chemistry, 51(26), 7624-7628. [Link]

-

Verma, A., et al. (2025). Exploring the Potential of Anacardic Acid, its Natural and Synthetic Analogues, and Nanoformulations as a Potential Antibacterial Agent... PubMed. [Link]

-

Lopes, T. I. M., et al. (2018). Inhibition of angiotensin I converting enzyme by anacardic acids isolated from Cashew nut (Anacardium occidentale Linn.) shell liquid. Cogent Food & Agriculture, 4(1). [Link]

-

Kubo, I., Nihei, K. I., & Tsujimoto, K. (2003). Antibacterial Action of Anacardic Acids against Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Agricultural and Food Chemistry, 51(26), 7624-7628. [Link]

-

Lima, J. P. M., et al. (2020). Antimicrobial effect of anacardic acid-loaded zein nanoparticles loaded on Streptococcus mutans biofilms. PubMed. [Link]

-

da Silva, A. C. C., et al. (2018). Extraction, Isolation and Chemical Modification of the Anacardic Acids from Cashew Nut Shell (Anacardium occidentale L.) and Biological Assay. Gavin Publishers. [Link]

-

Andrade, F. B., et al. (2013). Antimicrobial Activity of Anacardic Acid Against Mature Streptococcus mutans Biofilm. ResearchGate. [Link]

-

de Oliveira, G. B., et al. (2016). Antimicrobial and Antioxidant Activity of Anacardium occidentale L. Flowers in Comparison to Bark and Leaves Extracts. Scientific Research Publishing. [Link]

-

ResearchGate. (n.d.). Cell membrane integrity assays. ResearchGate. [Link]

-

Wikipedia. (n.d.). Anacardic acids. Wikipedia. [Link]

-

de Souza, A. C. S., et al. (2024). Structural Characterization and In Vitro and In Silico Studies on the Anti-α-Glucosidase Activity of Anacardic Acids from Anacardium occidentale. MDPI. [Link]

-